molecular formula C26H28N4O2S2 B2512938 3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851410-46-3

3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2512938
CAS RN: 851410-46-3
M. Wt: 492.66
InChI Key: BMCFNNFCXVZPBU-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, it is a derivative of quinazolinone . Quinazolinones and their derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential . The synthesis of these compounds often involves the reaction of substituted phenylamino-acetyl-indol with a methyl group and various other substituents .

Scientific Research Applications

Synthesis and Biological Evaluation

This category encompasses studies dedicated to the synthesis of novel compounds with potential therapeutic benefits. For example, compounds similar to the requested one have been synthesized to explore their anticancer and anti-inflammatory properties. The study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential for anticancer and anti-inflammatory applications (Rahmouni et al., 2016). Similarly, Gangjee et al. (2008) focused on thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their relevance in cancer therapy (Gangjee et al., 2008).

Antimicrobial and Antitumor Activity

Research also delves into the antimicrobial and antitumor potential of related compounds. Hafez et al. (2017) synthesized new thieno[3,2-d]pyrimidine derivatives, demonstrating significant anticancer activity across various cancer cell lines, comparable to standard treatments (Hafez & El-Gazzar, 2017). Another study by Alsaedi et al. (2019) synthesized pyrazolopyrimidine ring systems with phenylsulfonyl groups, showing promising antimicrobial activities that exceeded those of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Inhibitory and Antifolate Activity

Further research investigates the inhibitory effects of similar compounds on enzymes or cellular processes crucial for disease progression. Gangjee et al. (2007) explored classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, highlighting their potential as antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

properties

IUPAC Name

3-benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S2/c1-19-16-22-24(34-19)25(32)30(17-20-8-4-2-5-9-20)26(27-22)33-18-23(31)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,19H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCFNNFCXVZPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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